2-((4,6,7-Trimethoxy-2,3-dihydrobenzofuran-5-yl)methylene)hydrazinecarboxamide
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Overview
Description
2-((4,6,7-Trimethoxy-2,3-dihydrobenzofuran-5-yl)methylene)hydrazinecarboxamide is a complex organic compound with the molecular formula C13H17N3O5. This compound is part of the benzofuran family, which is known for its diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6,7-Trimethoxy-2,3-dihydrobenzofuran-5-yl)methylene)hydrazinecarboxamide typically involves the condensation of 4,6,7-trimethoxy-2,3-dihydrobenzofuran-5-carbaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
2-((4,6,7-Trimethoxy-2,3-dihydrobenzofuran-5-yl)methylene)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
2-((4,6,7-Trimethoxy-2,3-dihydrobenzofuran-5-yl)methylene)hydrazinecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4,6,7-Trimethoxy-2,3-dihydrobenzofuran-5-yl)methylene)hydrazinecarboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another compound used for similar therapeutic purposes.
Angelicin: Known for its biological activities, including anticancer properties.
Uniqueness
What sets 2-((4,6,7-Trimethoxy-2,3-dihydrobenzofuran-5-yl)methylene)hydrazinecarboxamide apart is its unique structural features and the combination of methoxy groups, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
6960-60-7 |
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Molecular Formula |
C13H17N3O5 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
[(E)-(4,6,7-trimethoxy-2,3-dihydro-1-benzofuran-5-yl)methylideneamino]urea |
InChI |
InChI=1S/C13H17N3O5/c1-18-9-7-4-5-21-11(7)12(20-3)10(19-2)8(9)6-15-16-13(14)17/h6H,4-5H2,1-3H3,(H3,14,16,17)/b15-6+ |
InChI Key |
WKWJJRZYLHOQJI-GIDUJCDVSA-N |
Isomeric SMILES |
COC1=C(C(=C(C2=C1CCO2)OC)OC)/C=N/NC(=O)N |
Canonical SMILES |
COC1=C(C(=C(C2=C1CCO2)OC)OC)C=NNC(=O)N |
Origin of Product |
United States |
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